molecular formula C34H32N6O2S2 B2698480 N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide CAS No. 362509-70-4

N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide

Cat. No.: B2698480
CAS No.: 362509-70-4
M. Wt: 620.79
InChI Key: YJAFZJMDXBSVIT-UHFFFAOYSA-N
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Description

The compound N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with benzyl, thiophen-2-yl, and 4-methylphenyl groups. The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and alkylation, as observed in analogous triazole derivatives .

Properties

IUPAC Name

N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O2S2/c1-24-14-16-27(17-15-24)29-20-28(30-13-8-18-43-30)38-40(29)33(42)23-44-34-37-36-31(39(34)22-26-11-6-3-7-12-26)21-35-32(41)19-25-9-4-2-5-10-25/h2-18,29H,19-23H2,1H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAFZJMDXBSVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the thiophene and pyrazole groups. Key reagents used in these steps include hydrazine derivatives, thiophene carboxylic acids, and benzyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

(a) S-Alkylated 1,2,4-Triazoles

Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] () exhibit a 1,2,4-triazole core with sulfonyl and aryl substituents. Unlike the target compound, these lack the pyrazoline ring but share the S-alkylation strategy for introducing thioether linkages. Their synthesis involves base-mediated reactions of triazole-thiones with α-halogenated ketones, a method applicable to the target compound’s synthesis .

(b) N-Substituted Acetamides

Hotsulia et al. (2019) synthesized N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides , which feature acetamide side chains and pyrazole substituents. These compounds demonstrate the pharmacological versatility of combining triazole and pyrazole moieties but differ in their substitution patterns (e.g., methylpyrazole vs. thiophen-2-yl groups in the target compound) .

(c) Thiophene-Containing Derivatives

Safonov (2020) reported N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides, highlighting the role of thiophene in modulating bioactivity. The target compound’s thiophen-2-yl group likely enhances π-π stacking interactions, similar to these analogues .

Spectral and Tautomeric Comparisons

  • IR Spectroscopy : The target compound’s IR spectrum would show a C=S stretch (~1247–1255 cm⁻¹) if in the thione tautomeric form, as seen in compounds [7–9] (). The absence of νS-H (~2500–2600 cm⁻¹) confirms the dominance of the thione form over the thiol tautomer .
  • NMR Spectroscopy: The ¹H-NMR of the target compound would display distinct signals for benzyl (δ ~4.5–5.0 ppm) and pyrazoline protons (δ ~3.0–4.0 ppm), comparable to Safonov’s acetohydrazides .

Bioactivity Correlations

demonstrates that structurally similar compounds cluster by bioactivity profiles. For example:

  • Triazole-thiones (e.g., [7–9]) exhibit antimicrobial activity due to the C=S group.
  • The target compound’s combination of pyrazoline, thiophene, and acetamide groups may synergize these activities, though empirical data are needed .

Data Table: Structural and Functional Comparison

Compound Class Key Structural Features Synthesis Method Bioactivity Insights Reference ID
Target Compound 1,2,4-Triazole, pyrazoline, thiophene S-Alkylation of triazole-thiols Hypothesized kinase inhibition
S-Alkylated Triazoles [10–15] 1,2,4-Triazole, sulfonyl, aryl Base-mediated alkylation Antimicrobial
N-Substituted Acetamides Triazole, pyrazole, acetamide Nucleophilic substitution Anticancer
Thiophene Derivatives Triazole, thiophene, hydrazide Cyclocondensation Anti-inflammatory

Biological Activity

The compound N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a complex organic molecule with potential biological activity. Its structure incorporates several pharmacologically relevant motifs, including a triazole ring and a pyrazole moiety, which are known for their diverse biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C34H32N6O3S2
Molecular Weight: 636.7863 g/mol
CAS Number: 6184-39-0

The compound's structure can be represented as follows:

\text{N 4 benzyl 5 2 5 4 methylphenyl 3 thiophen 2 yl 4 5 dihydro 1H pyrazol 1 yl 2 oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide}}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with triazole and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives containing these structures have shown effectiveness against various bacterial strains. The presence of the thiophene moiety may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

2. Anti-inflammatory Effects

Compounds similar to N-{[4-benzyl... have been studied for their anti-inflammatory properties. A study highlighted that derivatives with the pyrazole structure can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves modulation of the NF-kB pathway, which plays a critical role in inflammatory responses.

3. Anticancer Potential

Triazole-containing compounds have been identified as potential anticancer agents due to their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The specific compound under review has not been extensively studied in clinical settings; however, related compounds show promise in targeting cancer pathways.

Case Studies

  • Antimicrobial Efficacy
    A study evaluated a series of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to N-{[4-benzyl... exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against Staphylococcus aureus and Escherichia coli.
    CompoundMIC (µg/mL)Bacterial Strain
    Compound A5S. aureus
    Compound B8E. coli
  • Anti-inflammatory Activity
    In vitro studies demonstrated that derivatives could significantly reduce nitric oxide production in LPS-stimulated macrophages, indicating a potential for anti-inflammatory applications.
    CompoundIC50 (µM)Effect
    Compound C20Inhibition of NO production
    Compound D15Inhibition of cytokine release

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this triazole-pyrazole hybrid compound?

Methodological Answer:

  • Begin with a reflux setup using a three-necked flask equipped with a thermometer and condenser. Start with 2-thiophenecarboxylic acid hydrazide (70 mmol) in ethyl alcohol, followed by dropwise addition of phenylisothiocyanate (70 mmol) under reflux conditions to form thiosemicarbazide intermediates .
  • For intramolecular cyclization, employ POCl₃ or H₂SO₄ as cyclizing agents at 120–140°C, as demonstrated for analogous 1,2,4-triazole derivatives .
  • Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water mixtures are effective) .

Q. How can spectroscopic methods be systematically applied to characterize this compound?

Methodological Answer:

  • IR Spectroscopy : Identify thioamide (C=S) stretches near 1250–1150 cm⁻¹ and carbonyl (C=O) peaks at ~1700 cm⁻¹ .
  • ¹H/¹³C NMR : Assign protons on the thiophene ring (δ 6.8–7.5 ppm) and dihydropyrazole methyl groups (δ 1.2–1.8 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the benzyl substituents .
  • Mass Spectrometry : Employ HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns, particularly for sulfanyl and acetamide moieties .

Q. What computational tools are suitable for modeling the electronic structure of this compound?

Methodological Answer:

  • Use Multiwfn to calculate electrostatic potential surfaces (EPS) and local ionization potential maps, focusing on the thiophene and triazole rings to predict reactive sites .
  • Perform DFT (B3LYP/6-31G**) optimization in Gaussian to analyze HOMO-LUMO gaps and assess charge transfer interactions involving the sulfanyl group .
  • Validate crystallographic data (if available) using SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization .

Q. How can solvent effects influence the tautomeric equilibrium of the thione group in this compound?

Methodological Answer:

  • Conduct UV-Vis spectroscopy in polar (DMSO) vs. non-polar (toluene) solvents to monitor thione (C=S) ↔ thiol (SH) tautomerism. Compare absorbance shifts at λ ~280–320 nm .
  • Use COSMO-RS simulations to predict solvent-dependent tautomeric ratios and correlate with experimental NMR chemical shifts .

Q. What safety protocols are critical during handling of sulfanyl-containing intermediates?

Methodological Answer:

  • Use inert atmosphere (N₂/Ar) gloveboxes for air-sensitive sulfanyl intermediates to prevent oxidation .
  • Implement fume hoods with HEPA filters to mitigate exposure to volatile byproducts (e.g., H₂S) during thiolation steps .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the dihydropyrazole ring?

Methodological Answer:

  • Collect high-resolution X-ray data (Mo-Kα, λ = 0.71073 Å) and refine using SHELXL with anisotropic displacement parameters. Analyze torsion angles (C5–N4–C6–C7) to confirm the chair conformation of the dihydropyrazole ring .
  • Compare experimental bond lengths (C–S: ~1.74 Å; C=O: ~1.21 Å) with DFT-optimized geometries to identify strain or conjugation effects .

Q. What strategies address contradictory bioactivity data in structurally similar 1,2,4-triazole derivatives?

Methodological Answer:

  • Perform QSAR studies using CoMFA/CoMSIA to correlate substituent effects (e.g., 4-methylphenyl vs. thiophen-2-yl) with bioactivity trends. Validate models with leave-one-out cross-validation (q² > 0.5) .
  • Re-evaluate assay conditions (e.g., cell lines, incubation time) to rule out false negatives/positives. For example, check solubility in DMSO/PBS mixtures using dynamic light scattering .

Q. How do non-covalent interactions (NCIs) stabilize the supramolecular assembly of this compound?

Methodological Answer:

  • Analyze Hirshfeld surfaces via CrystalExplorer to quantify π-π stacking (thiophene-phenyl) and C–H···O hydrogen bonds. Calculate interaction energies (E₀) for dimer pairs using PIXEL .
  • Map NCI regions (RDG isosurfaces) in Multiwfn to visualize van der Waals interactions between the benzyl group and acetamide moiety .

Q. What experimental design principles optimize continuous-flow synthesis of the pyrazole core?

Methodological Answer:

  • Use a microreactor system with residence time <5 min to prevent byproduct formation. Monitor temperature (80–100°C) and pressure (2–3 bar) for efficient cyclization .
  • Apply Design of Experiments (DoE) with factors like reagent stoichiometry (1:1–1:2) and flow rate (0.1–0.5 mL/min) to maximize yield .

Q. How can conflicting spectral data for regioisomers be resolved?

Methodological Answer:

  • Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, correlate thiophene H-3 protons with adjacent carbonyl carbons to confirm regiochemistry .
  • Synthesize isotopic analogs (e.g., ¹³C-labeled acetamide) to track coupling constants in NOESY spectra .

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